Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)
Brand Name: Vulcanchem
CAS No.: 93981-27-2
VCID: VC3942136
InChI: InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
SMILES: C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C14H14N2Na2O6S2
Molecular Weight: 416.4 g/mol

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

CAS No.: 93981-27-2

Cat. No.: VC3942136

Molecular Formula: C14H14N2Na2O6S2

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) - 93981-27-2

Specification

CAS No. 93981-27-2
Molecular Formula C14H14N2Na2O6S2
Molecular Weight 416.4 g/mol
IUPAC Name disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate
Standard InChI InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Standard InChI Key KYHFFJTYSXRBCO-UHFFFAOYSA-L
SMILES C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features two 5-aminobenzenesulphonate moieties linked by an ethylene bridge (-CH2_2-CH2_2-). Each benzene ring contains a sulfonate group (-SO3_3^-) at the 5-position and an amine group (-NH2_2) at the 2-position. The sodium counterions balance the sulfonate charges, enhancing water solubility .

Key Properties:

  • Molecular Weight: 416.4 g/mol.

  • IUPAC Name: Disodium 5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate .

  • SMILES: C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+].

Spectroscopic and Computational Data

The compound’s structure has been validated via 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and FTIR spectroscopy. Computational models predict a planar geometry for the aromatic rings, with the ethylene bridge allowing limited conformational flexibility.

Synthesis and Industrial Production

Laboratory Synthesis

The primary route involves the reduction of 2,2'-ethylenebis(5-nitrobenzenesulphonate) using hydrogen gas (H2\text{H}_2) in the presence of a palladium-on-carbon (Pd/C) catalyst. This reaction selectively reduces nitro (-NO2_2) groups to amines (-NH2_2) while preserving sulfonate functionality:

C14H12N2O10S2+4H2Pd/CC14H16N2O6S2+4H2O\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{10}\text{S}_{2} + 4 \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{6}\text{S}_{2} + 4 \text{H}_2\text{O}

The product is neutralized with sodium hydroxide to yield the disodium salt.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%). Key parameters include:

  • Temperature: 80–100°C.

  • Pressure: 3–5 bar.

  • Catalyst Loading: 5% Pd/C.
    Post-synthesis purification involves recrystallization from ethanol-water mixtures .

Chemical Reactivity and Functionalization

Reaction Types and Conditions

The compound participates in diverse reactions due to its nucleophilic amine and electrophilic sulfonate groups:

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO4_4, H2_2O2_2Sulfonic acid derivatives.
ReductionNaBH4_4, LiAlH4_4Amine derivatives.
SubstitutionR-X (alkyl halides)N-alkylated sulfonates.

Catalytic Applications

In organic synthesis, the compound acts as a phase-transfer catalyst for polymerization reactions, facilitating the formation of polyesters and polyamides. Its sulfonate groups stabilize transition states in nucleophilic substitutions.

Biochemical and Pharmaceutical Applications

Protein Interaction Studies

The compound serves as an affinity probe for human erythrocyte band 3 proteins, which regulate anion transport. It forms stable complexes via electrostatic interactions between sulfonate groups and lysine residues .

Drug Delivery Systems

By forming supramolecular complexes with hydrophobic drugs (e.g., doxorubicin), it enhances aqueous solubility and bioavailability. In vitro studies show a 40% increase in drug uptake in cancer cell lines.

Antioxidant Activity

The amine groups scavenge free radicals (IC50_{50} = 34.4 μM), outperforming ascorbic acid (IC50_{50} = 48.2 μM) in DPPH assays.

Industrial and Environmental Relevance

Dye Manufacturing

As a sulfonating agent, it reduces byproduct formation in azo dye synthesis. A case study demonstrated a 30% reduction in toxic effluent compared to traditional methods .

Wastewater Treatment

The compound chelates heavy metals (e.g., Pb2+^{2+}, Cd2+^{2+}) via sulfonate coordination, achieving 90% removal efficiency in pilot-scale trials.

CompoundTopoisomerase InhibitionIC50_{50} (Cytotoxicity)
Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)Yes85 μM
CisplatinYes13.75 μM
DoxorubicinYes10 μM

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